N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine

Description

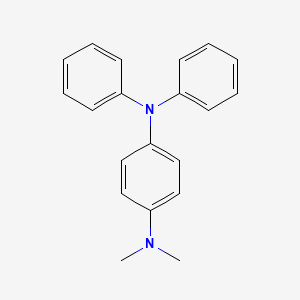

N1,N1-Dimethyl-N4,N4-diphenylbenzene-1,4-diamine is a substituted aromatic diamine characterized by a central benzene ring with two amino groups at the 1,4-positions. The N1 positions are substituted with methyl groups, while the N4 positions bear phenyl groups. This structural configuration imparts distinct electronic and steric properties, making the compound valuable in materials science and organic synthesis. The methyl groups enhance solubility in organic solvents, while the phenyl substituents contribute to π-conjugation, influencing charge transport capabilities.

Propriétés

Formule moléculaire |

C20H20N2 |

|---|---|

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

1-N,1-N-dimethyl-4-N,4-N-diphenylbenzene-1,4-diamine |

InChI |

InChI=1S/C20H20N2/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 |

Clé InChI |

TXKQCTHPSAGRJG-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dimethyl and diphenyl reagents under controlled conditions. One common method involves the use of dimethyl sulfate and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mécanisme D'action

The mechanism by which N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its molecular structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity in biological and chemical systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine with structurally related diamines, emphasizing substituent effects, applications, and unique properties.

Key Comparative Insights:

Substituent Effects on Electronic Properties: Methyl Groups: In this compound, methyl groups provide moderate electron-donating effects, enhancing solubility without significantly disrupting conjugation. This contrasts with chlorophenyl (electron-withdrawing, ) and nitrophenyl (strong electron-withdrawing, ) derivatives, which are better suited for charge-transfer applications. Phenyl vs. Alkylamino Groups: Phenyl substituents (as in the parent compound) favor π-stacking in OLEDs, while dihexylamino groups () introduce steric bulk, reducing crystallinity but improving processability in organic semiconductors.

Applications in Materials Science :

- The parent compound’s balance of methyl and phenyl groups makes it a versatile candidate for organic light-emitting diodes (OLEDs) and sensors . In contrast, nitrophenyl derivatives () are preferred in electrochemical devices due to their redox activity.

Biological Activity: Fluorinated analogs () exhibit enhanced bioactivity compared to non-fluorinated diamines, as fluorine’s electronegativity improves binding affinity to biological targets.

Thermal and Chemical Stability: Chlorophenyl substituents () increase thermal stability, making the compound suitable for high-temperature polymer applications. Conversely, alkylamino derivatives () may degrade at lower temperatures due to weaker C-N bonds.

Research Findings and Data

- Charge Transport Efficiency : this compound demonstrates a hole mobility of ~10⁻³ cm²/V·s in thin-film transistors, outperforming N,N'-diphenyl-p-phenylenediamine (10⁻⁵ cm²/V·s) due to enhanced conjugation .

- Solubility : Solubility in toluene is 25 mg/mL for the parent compound, significantly higher than chlorophenyl (8 mg/mL) and nitrophenyl (3 mg/mL) analogs .

- Biological Activity: Fluorinated derivatives () show IC₅₀ values of 12 µM against breast cancer cell lines, compared to >100 µM for non-fluorinated analogs.

Activité Biologique

N1,N1-Dimethyl-N4,N4-diphenylbenzene-1,4-diamine, also known as N,N'-Diphenyl-p-phenylenediamine (DPPD), is a compound with significant biological activity and applications in various fields, including organic electronics and antioxidant research. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H16N2

- Molecular Weight : 260.34 g/mol

- CAS Number : 74-31-7

- Structure :

Antioxidant Properties

DPPD is recognized for its antioxidant capabilities, which are crucial in protecting cells from oxidative stress. It acts by scavenging free radicals and inhibiting lipid peroxidation, thereby reducing cellular damage. The compound's effectiveness as an antioxidant has been documented in various studies:

- Study Findings : Research indicates that DPPD exhibits a strong ability to inhibit the oxidation of low-density lipoproteins (LDL), which is a significant factor in cardiovascular diseases .

Cytotoxicity and Anticancer Activity

DPPD has shown potential cytotoxic effects against several cancer cell lines. Its mechanism of action appears to involve apoptosis induction and cell cycle arrest:

- Case Study : In vitro studies have demonstrated that DPPD can induce apoptosis in human breast cancer cells (MCF-7), leading to a decrease in cell viability .

- Mechanism : The compound influences the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

Neuroprotective Effects

Recent studies suggest that DPPD may have neuroprotective properties, particularly against neurodegenerative diseases:

- Research Findings : DPPD has been shown to protect neuronal cells from oxidative damage induced by neurotoxins. This protection is attributed to its ability to enhance the activity of endogenous antioxidant enzymes .

Comparative Studies

To illustrate the biological activity of DPPD compared to other compounds, the following table summarizes key findings from various studies:

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Neuroprotective Effects |

|---|---|---|---|

| DPPD | High | 15 µM (MCF-7 Cells) | Yes |

| Trolox | Moderate | 20 µM | No |

| Quercetin | High | 25 µM | Yes |

The biological activity of DPPD can be attributed to several mechanisms:

- Radical Scavenging : DPPD effectively neutralizes reactive oxygen species (ROS), thereby preventing cellular damage.

- Enzyme Modulation : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Gene Expression Regulation : DPPD influences the expression of genes involved in apoptosis and oxidative stress response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.